

Spectral Analysis of 2-Amino-p-cresol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-p-cresol Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-p-cresol Hydrochloride**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Introduction

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is an aromatic organic compound. Its hydrochloride salt is often used to improve stability and solubility. Accurate spectral analysis is crucial for confirming the structure and purity of **2-Amino-p-cresol Hydrochloride**. This guide presents a compilation of expected spectral data and the methodologies to obtain them.

Spectral Data

The following tables summarize the key spectral data for 2-Amino-p-cresol. The data for the hydrochloride salt will show distinct shifts, particularly in the NMR and IR spectra, due to the protonation of the amino group to form an ammonium salt ($-NH_3^+$). These anticipated changes are noted in the descriptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The proton (^1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.8 - 9.2	Singlet (broad)	1H	OH
~6.5 - 6.7	Multiplet	2H	Ar-H
~6.4 - 6.5	Multiplet	1H	Ar-H
~4.5 - 5.0	Singlet (broad)	2H	NH_2
~2.1	Singlet	3H	CH_3

Note on the Hydrochloride Salt: For **2-Amino-p-cresol Hydrochloride**, the amino group will be protonated to an ammonium group ($-\text{NH}_3^+$). This will cause the broad singlet of the NH_2 protons to shift downfield significantly and may appear as a broader, more distinct peak. The aromatic protons may also experience slight downfield shifts due to the electron-withdrawing effect of the $-\text{NH}_3^+$ group.

^{13}C NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO- d_6

Chemical Shift (δ) ppm	Assignment
~145-148	C-OH
~135-138	C-NH ₂
~128-130	C-CH ₃
~120-125	Ar-CH
~115-118	Ar-CH
~112-115	Ar-CH
~20	CH ₃

Note on the Hydrochloride Salt: In the ¹³C NMR spectrum of the hydrochloride salt, the carbon atom attached to the nitrogen (C-NH₃⁺) will likely experience a downfield shift due to the increased positive charge. Other aromatic carbons may also show minor shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions for 2-Amino-p-cresol (Free Base)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3050 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (CH ₃)
1620 - 1580	Strong	N-H bending and Aromatic C=C stretching
1520 - 1450	Strong	Aromatic C=C stretching
1250 - 1200	Strong	C-O stretching (phenol)
1300 - 1250	Strong	C-N stretching (aromatic amine)

Note on the Hydrochloride Salt: The IR spectrum of **2-Amino-p-cresol Hydrochloride** will show significant differences. The N-H stretching region will be altered, with the appearance of a broad, strong absorption band for the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range. The N-H bending vibration will also shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data for 2-Amino-p-cresol

m/z	Relative Intensity	Assignment
123	High	[M] ⁺ (Molecular Ion)
108	Moderate	[M-CH ₃] ⁺
94	Moderate	[M-NH ₂ -H] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note on the Hydrochloride Salt: In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely show the same molecular ion peak as the free base (m/z 123), as the HCl is usually lost upon vaporization and ionization. Softer ionization techniques might show a peak corresponding to $[M+H]^+$ at m/z 124.

Experimental Protocols

The following are general methodologies for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). For the hydrochloride salt, DMSO- d_6 or D_2O are often good choices for solubility. The solution should be clear and free of particulate matter.
- Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans is typically required compared to 1H NMR due to the lower natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

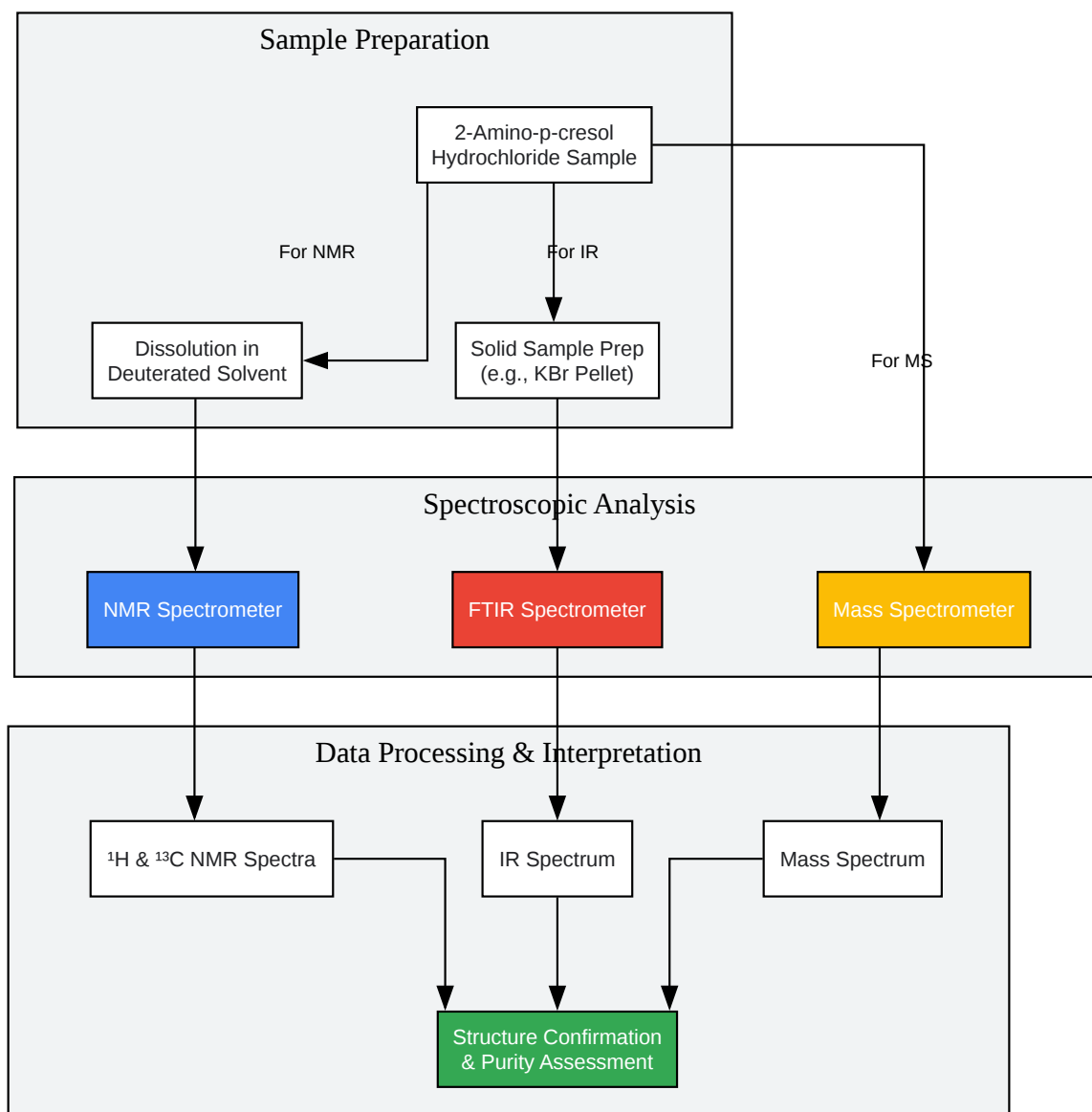
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).
 - The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

- Data Acquisition (ESI-MS):
 - The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules $[M+H]^+$.
 - The ions are then analyzed by the mass spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like **2-Amino-p-cresol Hydrochloride**.



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Caption: General workflow for the spectral analysis of **2-Amino-p-cresol Hydrochloride**.

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